![molecular formula C15H20N4OS2 B2596328 4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide CAS No. 1436202-12-8](/img/structure/B2596328.png)
4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C15H20N4OS2 and its molecular weight is 336.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Design and Synthesis : Novel compounds with pyrimidine and thiazole motifs have been synthesized to explore their potential biological activities. The design of these compounds often involves the synthesis of intermediates like thiopyrimidine-glucuronide compounds, thiazolopyrimidines, and other heterocyclic frameworks that exhibit promising biological activities (Wanare, 2022); (Chattopadhyay et al., 2010).
Biological Activities : These compounds are evaluated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown promising results in inhibiting cyclooxygenase enzymes and demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Chemical Synthesis Techniques
Innovative Synthesis Methods : Research includes developing new synthesis methods for creating thiazolopyrimidine derivatives. These methods aim at efficient, high-yield production suitable for industrial applications, emphasizing environmentally friendly techniques (Wang et al., 2014).
Heterocyclic Chemistry : The exploration of heterocyclic chemistry is a significant focus, where researchers aim to synthesize and characterize new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines. These compounds have potential applications in medicinal chemistry, including as precursors for more complex molecules with desired biological activities (Peterlin-Mašič et al., 2000).
Potential Applications
Antimicrobial and Anticancer Properties : Some of the synthesized compounds have been evaluated for their antimicrobial and anticancer activities. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown promising antimicrobial activities against various strains, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Properties
IUPAC Name |
4-methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-8(2)13-18-9(3)12(15(19-13)21-5)14(20)17-7-11-6-16-10(4)22-11/h6,8H,7H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLUJKXXOMPVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)NCC2=CN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
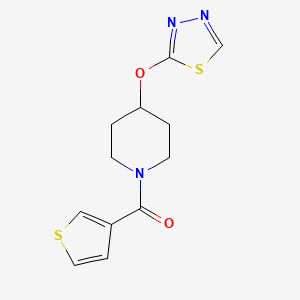
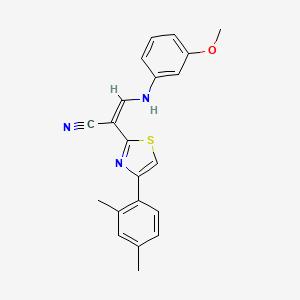


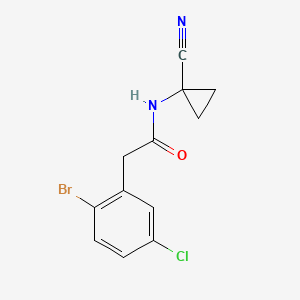

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2596254.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2596255.png)

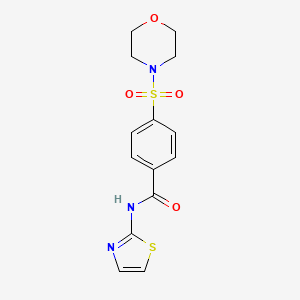

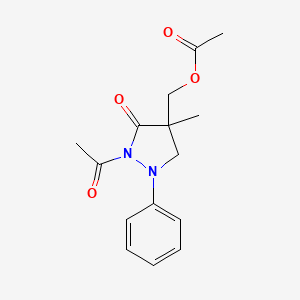
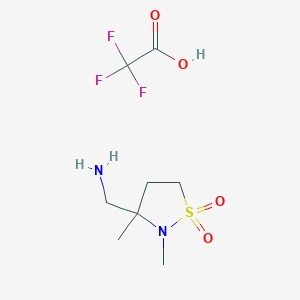
![Dimethyl{4-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]phenyl}amine](/img/structure/B2596268.png)
